molecular formula C9H7ClN4O2S2 B5562117 5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B5562117
M. Wt: 302.8 g/mol
InChI Key: CKPVSUGMOJHCTK-UHFFFAOYSA-N
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Description

5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with thiourea under basic conditions to form the intermediate 2-chloro-6-nitrobenzylthiourea. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 2-chloro-6-nitrophenyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium dithionite in aqueous solution.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products

    Nucleophilic substitution: Substituted thiadiazole derivatives with various functional groups.

    Reduction: Amino-substituted thiadiazole derivatives.

    Oxidation: Sulfoxide or sulfone derivatives of the thiadiazole compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound is believed to inhibit bacterial and fungal growth by interfering with the synthesis of essential cellular components or by disrupting cell membrane integrity.

    Anticancer Activity: It may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways and the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole
  • **5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-thiol

Uniqueness

5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2S2/c10-6-2-1-3-7(14(15)16)5(6)4-17-9-13-12-8(11)18-9/h1-3H,4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPVSUGMOJHCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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